molecular formula C22H18F3N3O3 B4168973 3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4168973
M. Wt: 429.4 g/mol
InChI Key: ANCWISIVGCLXSJ-UHFFFAOYSA-N
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Description

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that features a nitro group, an amino group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: Introduction of the amino group through a reaction with an appropriate amine, such as 1-phenylethylamine.

    Amidation: Formation of the benzamide by reacting the intermediate with 2-(trifluoromethyl)aniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: Similar structure but lacks the trifluoromethyl group.

    N-phenylbenzamide: Similar core structure but lacks the nitro and trifluoromethyl groups.

    2-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the nitro and benzamide groups.

Uniqueness

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c1-14(15-7-3-2-4-8-15)26-19-12-11-16(13-20(19)28(30)31)21(29)27-18-10-6-5-9-17(18)22(23,24)25/h2-14,26H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCWISIVGCLXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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